Rhizopine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

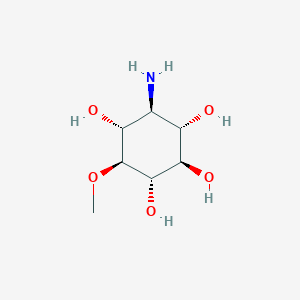

Rhizopine, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO5 and its molecular weight is 193.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enhancing Crop Productivity

Transkingdom Signaling:

Recent studies have highlighted the potential of engineering plants to produce rhizopine as a means to enhance communication with beneficial soil bacteria. By expressing synthetic pathways for this compound production in crops such as barley and Medicago truncatula, researchers have demonstrated improved signaling with rhizosphere bacteria. This communication can optimize microbial functions that are beneficial to plant health, including nutrient solubilization and pathogen antagonism .

Biosensor Development:

The engineering of biosensors that respond to this compound has been explored to monitor microbial activity in the rhizosphere. For instance, a biosensor plasmid was developed that allows Azorhizobium caulinodans to sense this compound and activate gene expression when colonizing plant roots. This capability could be used to assess the effectiveness of microbial inoculants in real-time, providing valuable data for optimizing agricultural practices .

Promoting Nitrogen Fixation

Nitrogen-Fixing Symbiosis:

this compound has been identified as a crucial factor in establishing and maintaining nitrogen-fixing symbiosis between legumes and rhizobial bacteria. By engineering crops to produce this compound, researchers aim to facilitate the recruitment of nitrogen-fixing bacteria to non-leguminous crops like wheat and maize. This approach could significantly reduce the need for chemical fertilizers while enhancing crop yield .

Case Studies:

- Barley Engineering: In one study, transgenic barley plants were shown to produce measurable amounts of this compound, which subsequently enhanced communication with beneficial bacteria in the soil. These findings suggest that integrating this compound synthesis into cereal crops could lead to improved nitrogen fixation capabilities .

- Field Trials: Ongoing field trials are assessing the impact of engineered this compound production on crop performance and soil health, focusing on metrics such as yield increases and reductions in fertilizer use .

Environmental Impact

Sustainable Agriculture:

The application of this compound in agriculture aligns with sustainable practices aimed at reducing chemical inputs and enhancing soil health. By promoting natural plant-microbe interactions through engineered signaling pathways, this compound can play a pivotal role in developing resilient agricultural systems that are less reliant on synthetic fertilizers .

Data Summary Table

Propiedades

Número CAS |

151062-28-1 |

|---|---|

Fórmula molecular |

C7H15NO5 |

Peso molecular |

193.2 g/mol |

Nombre IUPAC |

(1S,2R,3S,4S,5R,6S)-4-amino-6-methoxycyclohexane-1,2,3,5-tetrol |

InChI |

InChI=1S/C7H15NO5/c1-13-7-4(10)2(8)3(9)5(11)6(7)12/h2-7,9-12H,8H2,1H3/t2-,3-,4+,5+,6-,7-/m0/s1 |

Clave InChI |

AKNRSBGAGRXTRP-DBTJYCMPSA-N |

SMILES |

COC1C(C(C(C(C1O)O)O)N)O |

SMILES isomérico |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)N)O |

SMILES canónico |

COC1C(C(C(C(C1O)O)O)N)O |

Sinónimos |

3-O-methyl-scyllo-inosamine 3-O-MSI rhizopine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.